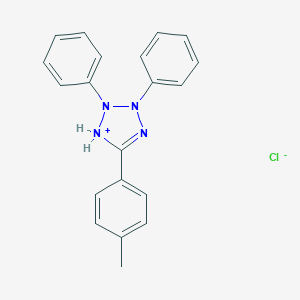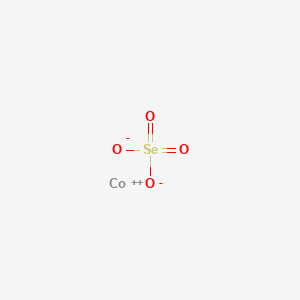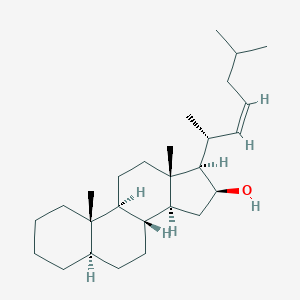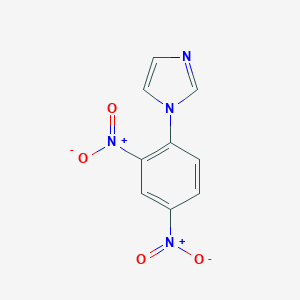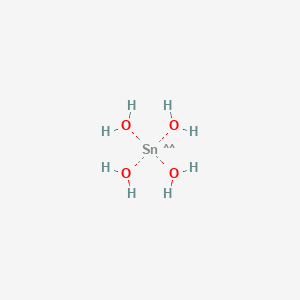
Tin hydroxide (Sn(OH)4), (T-4)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tin hydroxide (Sn(OH)4), also known as stannic hydroxide, is a white, odorless, and insoluble compound. It has various applications in different fields, including scientific research, medicine, and industry.
Wirkmechanismus
The mechanism of action of tin hydroxide as a catalyst is not fully understood. However, it is believed that tin hydroxide acts as a Lewis acid, which can accept electron pairs from other molecules and facilitate the reaction. The Lewis acid sites on the surface of tin hydroxide can interact with the substrate molecules, promoting the formation of the intermediate species and accelerating the reaction rate.
Biochemische Und Physiologische Effekte
Tin hydroxide has no known biochemical or physiological effects in humans or animals. It is considered safe for use in laboratory experiments at the recommended concentrations.
Vorteile Und Einschränkungen Für Laborexperimente
Tin hydroxide has several advantages as a catalyst in laboratory experiments. It is readily available, inexpensive, and easy to synthesize. It is also stable under normal laboratory conditions and can be reused multiple times without significant loss of activity. However, tin hydroxide has some limitations, including low selectivity in some reactions and sensitivity to moisture and air, which can affect its catalytic activity.
Zukünftige Richtungen
There are several future directions for research on tin hydroxide. One area of interest is the development of new synthesis methods to improve the purity and yield of tin hydroxide. Another area is the optimization of its catalytic activity and selectivity for specific reactions. Additionally, there is potential for the use of tin hydroxide in the synthesis of other functional materials, such as metal-organic frameworks and hybrid nanoparticles. Finally, there is a need for further studies on the toxicity and environmental impact of tin hydroxide and its byproducts.
In conclusion, tin hydroxide is a versatile compound with significant potential in various fields, particularly in catalysis and material science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of tin hydroxide and its applications in different fields.
Synthesemethoden
Tin hydroxide can be synthesized by reacting tin chloride (SnCl4) with sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction produces tin hydroxide as a white precipitate, which can be further purified by washing and drying.
Wissenschaftliche Forschungsanwendungen
Tin hydroxide has been extensively used in scientific research, particularly in the field of catalysis. It is a potent catalyst for various reactions, including esterification, transesterification, and aldol condensation. It has also been used as a catalyst for the production of biodiesel from vegetable oils. In addition, tin hydroxide has been used as a precursor for the synthesis of tin oxide nanoparticles, which have potential applications in solar cells, gas sensors, and photocatalysts.
Eigenschaften
CAS-Nummer |
12054-72-7 |
|---|---|
Produktname |
Tin hydroxide (Sn(OH)4), (T-4)- |
Molekularformel |
Sn(OH)4 H8O4Sn |
Molekulargewicht |
190.77 g/mol |
InChI |
InChI=1S/4H2O.Sn/h4*1H2; |
InChI-Schlüssel |
ALHBQZRUBQFZQV-UHFFFAOYSA-N |
SMILES |
O.O.O.O.[Sn] |
Kanonische SMILES |
O.O.O.O.[Sn] |
Andere CAS-Nummern |
12054-72-7 |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



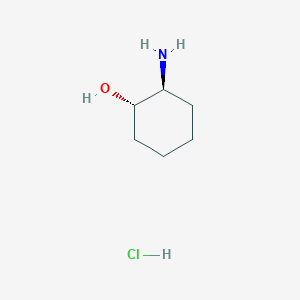
![9-Phosphabicyclo[3.3.1]nonane](/img/structure/B88094.png)


